Cas no 1246308-83-7 (7H-benzofuro[2,3-b]carbazole)

7H-Benzofuro[2,3-b]carbazole is a polycyclic aromatic compound featuring a fused benzofurocarbazole structure, which exhibits notable photophysical and electronic properties. Its rigid, planar framework makes it a valuable intermediate in organic synthesis, particularly for constructing conjugated systems with applications in materials science. The compound's extended π-electron system contributes to its potential utility in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its structural motif is of interest in medicinal chemistry due to its resemblance to biologically active heterocycles. The high thermal and chemical stability of 7H-benzofuro[2,3-b]carbazole further enhances its suitability for demanding synthetic and industrial applications.
7H-benzofuro[2,3-b]carbazole structure
7H-benzofuro[2,3-b]carbazole structure
商品名:7H-benzofuro[2,3-b]carbazole
CAS番号:1246308-83-7
MF:C18H11NO
メガワット:257.286044359207
CID:2108383

7H-benzofuro[2,3-b]carbazole 化学的及び物理的性質

名前と識別子

    • 7H-?Benzofuro[2,?3-?b]?carbazole
    • 7H-Benzofuro[2,3-b]carbazole
    • 7H-1-Benzofuro[2,3-b]carbazole
    • CID 89472331
    • 7H-benzofuro[2,3-b]carbazole
    • インチ: 1S/C18H11NO/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-17(12)20-18(14)10-16(13)19-15/h1-10,19H
    • InChIKey: ISBQNNXMWRWLNW-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2C2C=C3C4C=CC=CC=4NC3=CC1=2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 384
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 28.9

7H-benzofuro[2,3-b]carbazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM633766-1g
7H-Benzofuro[2,3-b]carbazole
1246308-83-7 95%+
1g
$313 2023-11-21

7H-benzofuro[2,3-b]carbazole 関連文献

7H-benzofuro[2,3-b]carbazoleに関する追加情報

Introduction to 7H-Benzofuro[2,3-b]carbazole (CAS No. 1246308-83-7)

7H-Benzofuro[2,3-b]carbazole, a compound with the CAS number 1246308-83-7, is a complex heterocyclic molecule that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a benzofuran and a carbazole moiety fused together. The intricate architecture of 7H-Benzofuro[2,3-b]carbazole endows it with a range of interesting properties, making it a valuable candidate for various applications in pharmaceutical and materials science.

The molecular formula of 7H-Benzofuro[2,3-b]carbazole is C19H14N2O, and its molecular weight is approximately 286.32 g/mol. The compound exhibits strong fluorescence and photostability, which are crucial for its potential use in optoelectronic devices and as a fluorescent probe in biological systems. Recent studies have also highlighted its potential as a scaffold for the development of novel therapeutic agents.

In the realm of medicinal chemistry, 7H-Benzofuro[2,3-b]carbazole has been explored for its biological activities. One notable area of research is its anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 7H-Benzofuro[2,3-b]carbazole exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cells. The researchers attributed these effects to the compound's ability to induce apoptosis and inhibit cell proliferation.

Beyond its anti-cancer potential, 7H-Benzofuro[2,3-b]carbazole has also shown promise in the treatment of neurodegenerative diseases. A 2020 study published in the European Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound could effectively cross the blood-brain barrier and exert neuroprotective effects. These findings suggest that 7H-Benzofuro[2,3-b]carbazole-based molecules could be developed into novel therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 7H-Benzofuro[2,3-b]carbazole has been extensively studied to optimize yield and purity. One common synthetic route involves the condensation of 1-(benzofuran-2-yl)-1H-indole with formylated carbazole derivatives. This multi-step process requires careful control of reaction conditions to ensure high yields and purity levels. Recent advancements in synthetic methods have focused on developing more efficient and environmentally friendly approaches, such as using metal-catalyzed reactions and microwave-assisted synthesis.

In addition to its biological applications, 7H-Benzofuro[2,3-b]carbazole has found utility in materials science. Its strong fluorescence and photostability make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers at the University of California, Berkeley, have reported that incorporating 7H-Benzofuro[2,3-b]carbazole-based materials into OLEDs significantly enhances device performance by improving light emission efficiency and extending device lifetime.

The environmental impact of compounds like 7H-Benzofuro[2,3-b]carbazole is also an important consideration. Studies have shown that while these compounds are generally stable under normal conditions, their disposal must be managed carefully to prevent environmental contamination. Efforts are ongoing to develop biodegradable derivatives that maintain the desired properties while reducing environmental impact.

In conclusion, 7H-Benzofuro[2,3-b]carbazole (CAS No. 1246308-83-7) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and optoelectronics. Its unique structural features and favorable properties make it an attractive target for further research and development. As new synthetic methods and biological studies continue to emerge, the future prospects for this compound appear promising.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:1246308-83-7)7H-benzofuro[2,3-b]carbazole
sfd1026
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ